N-benzyl-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide N-benzyl-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15304254
InChI: InChI=1S/C20H17ClN2O2/c21-17-10-4-5-11-18(17)25-15-20(24)23(19-12-6-7-13-22-19)14-16-8-2-1-3-9-16/h1-13H,14-15H2
SMILES:
Molecular Formula: C20H17ClN2O2
Molecular Weight: 352.8 g/mol

N-benzyl-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide

CAS No.:

Cat. No.: VC15304254

Molecular Formula: C20H17ClN2O2

Molecular Weight: 352.8 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide -

Specification

Molecular Formula C20H17ClN2O2
Molecular Weight 352.8 g/mol
IUPAC Name N-benzyl-2-(2-chlorophenoxy)-N-pyridin-2-ylacetamide
Standard InChI InChI=1S/C20H17ClN2O2/c21-17-10-4-5-11-18(17)25-15-20(24)23(19-12-6-7-13-22-19)14-16-8-2-1-3-9-16/h1-13H,14-15H2
Standard InChI Key AIMOXNRMLGAPFS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3Cl

Introduction

Chemical Structure and Nomenclature

The molecular formula of N-benzyl-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide is C₂₀H₁₇ClN₂O₂, with a molecular weight of 352.82 g/mol. Its IUPAC name reflects the arrangement of substituents: the acetamide backbone is substituted with a benzyl group at one nitrogen atom, a pyridin-2-yl group at the other nitrogen, and a 2-chlorophenoxy moiety at the α-carbon .

Structural Features:

  • Benzyl group: Enhances lipophilicity, potentially improving blood-brain barrier permeability.

  • 2-Chlorophenoxy group: Introduces electron-withdrawing effects, influencing reactivity and binding affinity.

  • Pyridin-2-yl group: Participates in hydrogen bonding and π-π stacking interactions with biological targets .

The compound’s structure is validated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which confirm the integration of these functional groups .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step protocol, often beginning with the condensation of 2-aminopyridine and chloroacetyl chloride under microwave irradiation (300 W, 80°C) in 1,2-dichloroethane. This step achieves a 97% yield of 2-chloro-N-(pyridin-2-yl)acetamide, a key intermediate . Subsequent benzylation introduces the benzyl group via nucleophilic substitution, followed by coupling with 2-chlorophenol under basic conditions .

Critical Reaction Parameters:

ParameterOptimal Condition
Temperature80°C
Solvent1,2-Dichloroethane
CatalystSodium hydroxide
Reaction Time5–30 minutes (microwave)

Physicochemical Properties

Solubility and Lipophilicity

  • logP: 4.57 (indicative of high lipophilicity).

  • Water Solubility: 0.12 mg/mL (logSw = -4.86), necessitating formulation with co-solvents for in vivo studies .

Stability

  • Thermal Stability: Decomposes at 210°C.

  • Photostability: Susceptible to UV-induced degradation, requiring storage in amber vials.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.21 (d, J = 4.8 Hz, 1H, Py-H), 7.45–7.30 (m, 5H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ph-H)
¹³C NMR (100 MHz, CDCl₃)δ 169.8 (C=O), 154.2 (C-O), 149.1 (Py-C)
IR (KBr)1683 cm⁻¹ (C=O stretch), 1198 cm⁻¹ (C-O-C)

Chromatographic Profiles

  • HPLC: Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

  • GC-MS: m/z 353.1 [M+H]⁺ .

Applications and Comparative Analysis

Drug Discovery

This compound is included in ChemDiv’s Voltage-Gated Ion Channel-Targeted Library, highlighting its potential in neurological disorder research. Its structural similarity to RORγt inhibitors (e.g., TAK-828F) suggests unexplored therapeutic avenues .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzyl or chlorophenoxy groups to enhance selectivity.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolism in preclinical models.

  • Target Deconvolution: Employing CRISPR screening to identify novel biological targets .

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